Fotretamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fotretamine is a pentaethyleneimine derivative known for its antineoplastic alkylating activity. It has been studied for its potential in causing chromosomal breaks in lymphocytes, contributing to its immunosuppressive activity . Although it is not approved for any medical indications, it has shown promise in various research studies, particularly in the field of cancer treatment .
Preparation Methods
Fotretamine can be synthesized through various chemical routes. One common method involves the reaction of pentaethyleneimine with specific alkylating agents under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Fotretamine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of its functional groups.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield various by-products.
Common reagents used in these reactions include acids, bases, and specific organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Fotretamine has been extensively studied for its applications in scientific research, particularly in the fields of:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and its potential as an immunosuppressive agent.
Medicine: Investigated for its antineoplastic properties and potential use in cancer therapy.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which Fotretamine exerts its effects involves its alkylating activity. It causes chromosomal breaks in lymphocytes, leading to immunosuppressive effects. The molecular targets include DNA, where it forms covalent bonds, leading to disruptions in DNA replication and transcription. This mechanism is similar to other alkylating agents used in cancer therapy .
Comparison with Similar Compounds
Fotretamine is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
Altretamine: Another alkylating agent used in cancer therapy.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
Ifosfamide: Similar in structure and function to cyclophosphamide but with different pharmacokinetics.
This compound stands out due to its specific pentaethyleneimine structure, which contributes to its unique biological activity .
Properties
CAS No. |
37132-72-2 |
---|---|
Molecular Formula |
C14H28N9OP3 |
Molecular Weight |
431.35 g/mol |
IUPAC Name |
4-[2,4,4,6,6-pentakis(aziridin-1-yl)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-trien-2-yl]morpholine |
InChI |
InChI=1S/C14H28N9OP3/c1-2-18(1)25(19-3-4-19)15-26(20-5-6-20,21-7-8-21)17-27(16-25,22-9-10-22)23-11-13-24-14-12-23/h1-14H2 |
InChI Key |
SCGZIPCHOAVGCL-UHFFFAOYSA-N |
SMILES |
C1CN1P2(=NP(=NP(=N2)(N3CC3)N4CCOCC4)(N5CC5)N6CC6)N7CC7 |
Canonical SMILES |
C1CN1P2(=NP(=NP(=N2)(N3CC3)N4CCOCC4)(N5CC5)N6CC6)N7CC7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.